3-Fluoro-5-(pyridin-3-yloxy)aniline
Overview
Description
“3-Fluoro-5-(pyridin-3-yloxy)aniline” is an organic compound with the molecular formula C11H9FN2O . It is also known as "3-Fluoro-5-(3-pyridinyloxy)benzenamine" .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-(pyridin-3-yloxy)aniline” consists of a benzene ring attached to a pyridine ring via an oxygen atom . The benzene ring is substituted with a fluorine atom and an amine group .Scientific Research Applications
c-Met Kinase Inhibition Study
- Overview : Research by Caballero et al. (2011) involved docking and quantitative structure–activity relationship (QSAR) studies of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) and related compounds as c-Met kinase inhibitors. This study examined the orientations and active conformations of these inhibitors and utilized QSAR methods to predict biological activities, contributing valuable insights into molecular features that enhance inhibitory activity (Caballero et al., 2011).
Fluorination of Nitrogen-Containing Aromatics
- Overview : Anand and Filler (1976) explored the reaction of pyridine with xenon difluoride, which produced a mixture including 3-fluoropyridine. This study provides insight into the reactivity of nitrogen-containing aromatics like 3-fluoro-5-(pyridin-3-yloxy)aniline with fluorinating agents (Anand & Filler, 1976).
Coordination Polymers Synthesis
- Overview : Hajiashrafi et al. (2015) synthesized new Hg(II) and Cd(II) coordination polymers containing ligands related to 3-fluoro-5-(pyridin-3-yloxy)aniline. This research focused on the crystal structure and nanostructure synthesis, offering insights into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).
Discovery of Met Kinase Inhibitors
- Overview : Schroeder et al. (2009) discovered potent and selective Met kinase inhibitors, including derivatives of 3-fluoro-5-(pyridin-3-yloxy)aniline. This research led to the development of a compound that demonstrated tumor stasis in a Met-dependent model, highlighting the compound's potential in clinical applications (Schroeder et al., 2009).
Development of Novel Antidepressants
- Overview : Matzen et al. (2000) conducted research on compounds including 3-fluoro-5-(pyridin-3-yloxy)aniline derivatives, evaluating them as potential antidepressants with dual reuptake inhibition and antagonistic activities. This study contributed to the understanding of molecular interactions in the development of efficient antidepressants (Matzen et al., 2000).
Mechanism of Action
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 3-Fluoro-5-(pyridin-3-yloxy)aniline may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura coupling reaction, it contributes to the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
In the context of the Suzuki–Miyaura coupling reaction, it contributes to the formation of carbon–carbon bonds .
Action Environment
The action of 3-Fluoro-5-(pyridin-3-yloxy)aniline, particularly in the context of the Suzuki–Miyaura coupling reaction, is influenced by various environmental factors . The reaction conditions are exceptionally mild and functional group tolerant, and the organoboron reagents used, including potentially 3-Fluoro-5-(pyridin-3-yloxy)aniline, are relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
3-fluoro-5-pyridin-3-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKOHCLQLOWUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702055 | |
Record name | 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pyridin-3-yloxy)aniline | |
CAS RN |
791644-59-2 | |
Record name | 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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